molecular formula C5H8BrNO B1381406 2-(2-Bromoethoxy)propanenitrile CAS No. 854679-28-0

2-(2-Bromoethoxy)propanenitrile

Cat. No. B1381406
M. Wt: 178.03 g/mol
InChI Key: QKPPRWKYEFVPGV-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)propanenitrile is a chemical compound with the CAS Number: 854679-28-0 and Molecular Weight: 178.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethoxy)propanenitrile consists of a nitrile group (-C≡N) attached to a propyl chain, which is further connected to a bromoethoxy group (-OCH2CH2Br) .


Physical And Chemical Properties Analysis

2-(2-Bromoethoxy)propanenitrile is a liquid at room temperature . It has a molecular weight of 178.03 .

Scientific Research Applications

Heterocyclic Synthesis

2-Amino-2-alkyl(aryl)propanenitriles, closely related to 2-(2-Bromoethoxy)propanenitrile, are used as precursors for synthesizing heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications in various chemical and biological fields due to their unique properties and derived heterocycles (Drabina & Sedlák, 2012).

Electrolyte Safety in Lithium-Ion Batteries

A study introduced new mixtures, including 3-(2-methoxyethoxy)propanenitrile (structurally similar to 2-(2-Bromoethoxy)propanenitrile), as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated high safety, better wettability, and superior electrochemical performance (Liu et al., 2016).

Synthesis of Spiro[2.4]heptane Tetracarbonitriles

Radical additions of bromomalononitrile to allenes, closely related to 2-(2-Bromoethoxy)propanenitrile, resulted in the synthesis of Spiro[2.4]heptane-4,4,7,7-tetracarbonitriles. These compounds exhibited significant structural peculiarities and potential for further chemical applications (Bartels, Boldt, & Schomburg, 1981).

Antibacterial Properties

2-Bromo-2-nitro-1,3-propanediol, a compound structurally similar to 2-(2-Bromoethoxy)propanenitrile, has been reviewed for its properties, including antibacterial mechanisms. It finds applications in cosmetics, water treatment, the oil industry, and the pharmaceutical industry (Wenlong, 2010).

Chemical Synthesis and Molecular Structure

Research on 3-bromo-2-trimethylsilyl-1-propene and related compounds, which are structurally related to 2-(2-Bromoethoxy)propanenitrile, explored their reactivity towards various electrophiles and potential in synthesizing functionally diverse compounds (Knockel & Normant, 1984).

Monoalkylation of Propanedinitrile

Studies have shown that monoalkylated propanedinitriles can be synthesized through photoirradiation processes. This research expands the potential synthetic applications of nitrile compounds (Ohashi et al., 2008).

Multi-Component Chemical Reactions

A four-component reaction involving dimethyl acetylenedicarboxylate and malononitrile (propanedinitrile) led to the formation of polyfunctionalized 1,4-dihydropyridine derivatives. This demonstrates the versatility of nitrile compounds in multi-component chemical reactions (Hadjebi et al., 2011).

Environmental Applications

Research on the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system revealed insights into effective pollutant removal methods (Lai et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(2-bromoethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-5(4-7)8-3-2-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPPRWKYEFVPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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